molecular formula C26H31ClN4O4 B11290889 Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11290889
M. Wt: 499.0 g/mol
InChI Key: SCWWXZWJGNYIKM-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a methoxyphenyl group, and a tetrahydropyrimidine core, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the coupling of a phenoxy acid with an amino-thiazole derivative in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development.

Properties

Molecular Formula

C26H31ClN4O4

Molecular Weight

499.0 g/mol

IUPAC Name

ethyl 6-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H31ClN4O4/c1-4-35-25(32)23-21(28-26(33)29-24(23)18-6-9-20(34-3)10-7-18)16-30-11-13-31(14-12-30)22-15-19(27)8-5-17(22)2/h5-10,15,24H,4,11-14,16H2,1-3H3,(H2,28,29,33)

InChI Key

SCWWXZWJGNYIKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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